Benzamide, N-[[(4-nitrobenzoyl)oxy]methyl]-
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Overview
Description
Benzamide, N-[[(4-nitrobenzoyl)oxy]methyl]- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This particular compound features a nitrobenzoyl group attached to the benzamide structure, making it a unique and interesting molecule for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[[(4-nitrobenzoyl)oxy]methyl]- typically involves the reaction of 4-nitrobenzoic acid with ammonia in the presence of catalysts. Common catalysts used in this reaction include tetrabutoxytitanium and boric acid, often with the addition of PEG-400 to enhance catalytic activity . The reaction is carried out in solvents such as trichlorobenzene or a mixture of trichlorobenzene and o-xylene at temperatures ranging from 160 to 185°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of catalysts and solvents is crucial in industrial settings to maintain efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[[(4-nitrobenzoyl)oxy]methyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide structure allows for electrophilic aromatic substitution reactions, where substituents can be added to the benzene ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
Oxidation: Formation of nitrobenzene derivatives.
Reduction: Formation of aminobenzamide derivatives.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
Benzamide, N-[[(4-nitrobenzoyl)oxy]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzamide, N-[[(4-nitrobenzoyl)oxy]methyl]- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzamide structure allows for binding to proteins and enzymes, potentially inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
4-Nitrobenzamide: Similar structure but lacks the oxy-methyl group.
N-(4-nitrobenzoyl)-4-nitrobenzamide: Contains an additional nitro group.
Uniqueness
Benzamide, N-[[(4-nitrobenzoyl)oxy]methyl]- is unique due to the presence of both the nitrobenzoyl and oxy-methyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in simpler benzamide derivatives.
Properties
CAS No. |
61652-84-4 |
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Molecular Formula |
C15H12N2O5 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
benzamidomethyl 4-nitrobenzoate |
InChI |
InChI=1S/C15H12N2O5/c18-14(11-4-2-1-3-5-11)16-10-22-15(19)12-6-8-13(9-7-12)17(20)21/h1-9H,10H2,(H,16,18) |
InChI Key |
RVTFYSCLZMZLQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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